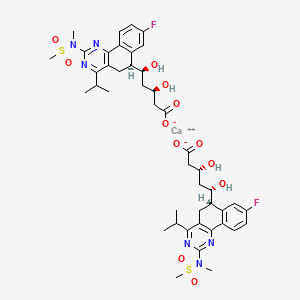
Rosuvastatin Calcium (S,S,R)-Diastereomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rosuvastatin Calcium (S,S,R)-Diastereomer is a specific stereoisomer of Rosuvastatin Calcium, a widely used statin medication. Statins are a class of drugs that reduce cholesterol levels in the blood, primarily by inhibiting the enzyme HMG-CoA reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol. Rosuvastatin Calcium is particularly effective in lowering low-density lipoprotein cholesterol (LDL-C) and is used to treat hypercholesterolemia and related cardiovascular conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rosuvastatin Calcium (S,S,R)-Diastereomer involves several key steps, including the formation of the lactone ring, introduction of the sulfonamide group, and stereoselective reduction The process typically begins with the condensation of a suitable aldehyde with a chiral auxiliary to form the desired stereochemistryThe final step involves the stereoselective reduction to obtain the (S,S,R)-Diastereomer .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. The use of chiral catalysts and reagents is crucial to ensure the desired stereochemistry is achieved consistently .
Chemical Reactions Analysis
Types of Reactions: Rosuvastatin Calcium (S,S,R)-Diastereomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of secondary alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different pharmacological properties.
Scientific Research Applications
Rosuvastatin Calcium (S,S,R)-Diastereomer has a wide range of scientific research applications:
Chemistry: Used as a model compound in stereoselective synthesis and chiral catalysis studies.
Biology: Investigated for its effects on cellular cholesterol metabolism and gene expression.
Medicine: Extensively studied for its efficacy in lowering LDL-C levels and reducing cardiovascular risk.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Rosuvastatin Calcium (S,S,R)-Diastereomer exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, the compound reduces the synthesis of cholesterol in the liver, leading to decreased levels of LDL-C in the blood. The reduction in cholesterol levels also triggers an upregulation of LDL receptors on hepatocytes, further enhancing the clearance of LDL-C from the bloodstream .
Comparison with Similar Compounds
- Atorvastatin Calcium
- Simvastatin
- Pravastatin Sodium
- Lovastatin
Comparison: Rosuvastatin Calcium (S,S,R)-Diastereomer is unique in its high potency and efficacy in lowering LDL-C levels compared to other statins. It also has a favorable pharmacokinetic profile, with a longer half-life and greater bioavailability. Additionally, it has been shown to have a lower risk of drug-drug interactions and adverse effects, making it a preferred choice for many patients .
Properties
Molecular Formula |
C44H54CaF2N6O12S2 |
|---|---|
Molecular Weight |
1001.1 g/mol |
IUPAC Name |
calcium;(3R,5S)-5-[(6S)-8-fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoate |
InChI |
InChI=1S/2C22H28FN3O6S.Ca/c2*1-11(2)20-17-10-16(18(28)8-13(27)9-19(29)30)15-7-12(23)5-6-14(15)21(17)25-22(24-20)26(3)33(4,31)32;/h2*5-7,11,13,16,18,27-28H,8-10H2,1-4H3,(H,29,30);/q;;+2/p-2/t2*13-,16+,18+;/m11./s1 |
InChI Key |
UQQWYZLSCRXKDE-JQPWJISVSA-L |
Isomeric SMILES |
CC(C)C1=NC(=NC2=C1C[C@@H](C3=C2C=CC(=C3)F)[C@H](C[C@H](CC(=O)[O-])O)O)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC2=C1C[C@@H](C3=C2C=CC(=C3)F)[C@H](C[C@H](CC(=O)[O-])O)O)N(C)S(=O)(=O)C.[Ca+2] |
Canonical SMILES |
CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C(CC(CC(=O)[O-])O)O)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C(CC(CC(=O)[O-])O)O)N(C)S(=O)(=O)C.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarboxamide](/img/structure/B13406650.png)
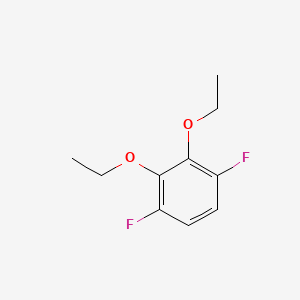

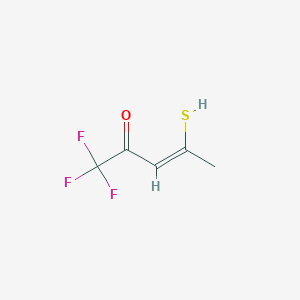
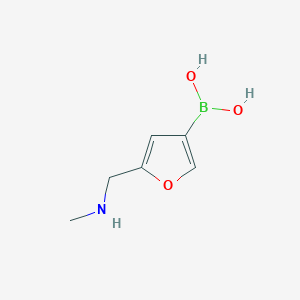
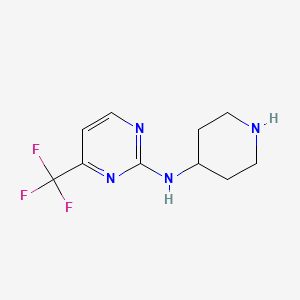

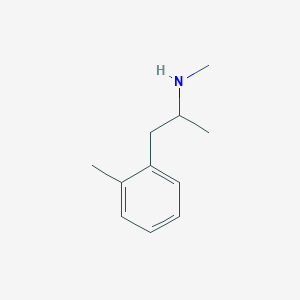

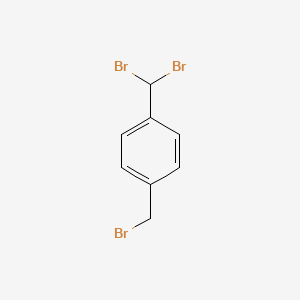
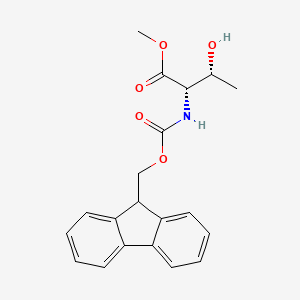
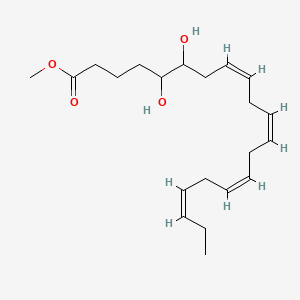
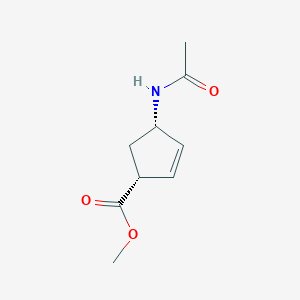
![1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone](/img/structure/B13406727.png)
